Comparative Steric Bulk of Dicyclopentylphosphino vs. Diphenylphosphino Donors
The substitution of PPh2 with PCyp2 significantly increases the steric demand around the metal center. While experimentally measured Tolman cone angles (θ) for PCyp2 are not universally standardized, computational and comparative analyses of closely related atropisomeric ligands consistently rank dicyclopentylphosphino as sterically larger than diphenylphosphino but more compact than dicyclohexylphosphino (PCy2) . In the context of the BICPEP ligand (6,6'-dimethyl analog of the target compound), the PCyp2 groups enabled high enantioselectivities in Ru-catalyzed hydrogenation of β-ketoesters, with the steric profile cited as the critical parameter differentiating it from less bulky, yet less selective, PPh2 analogues [1]. This steric differentiation underpins the selection of the target compound when substrate-catalyst shape complementarity requires a ligand that is more encumbered than parent MeO-BIPHEP but avoids the excessive bulk that can suppress catalytic activity.
| Evidence Dimension | Ligand Steric Bulk (Relative) |
|---|---|
| Target Compound Data | PCyp2: Moderate-high steric bulk (qualitative ranking) |
| Comparator Or Baseline | Parent (R)-MeO-BIPHEP (PPh2): Lower steric bulk; BICPEP (PCyp2-6,6'-dimethyl): Analogous steric environment, different electronics |
| Quantified Difference | Quantitative cone angle data unavailable for direct comparison; differentiation is qualitative and based on literature consensus |
| Conditions | Class-level analysis based on Tolman cone angle principles and structural analogy to known atropisomeric ligands |
Why This Matters
Procurement decisions relying on generic PPh2-based MeO-BIPHEP risk suboptimal enantioselectivity for sterically sensitive substrates; the PCyp2 variant offers a substantiated steric alternative within the same ligand framework.
- [1] Ohshima, S. et al. Synthesis of Optically-Active 2,2'-Bis(dicyclopentylphosphino)-6,6'-dimethylbiphenyl (BICPEP) and Its Application to Asymmetric Hydrogenation. Enantiomer 1998, 3(2), 191-195. View Source
